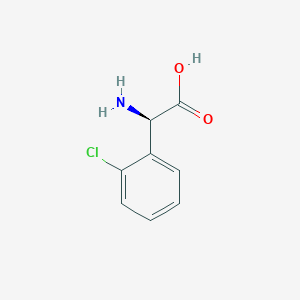

(R)-2-Amino-2-(2-chlorophenyl)acetic acid

Description

Contextual Significance within the Chiral Amino Acid Landscape

(R)-2-Amino-2-(2-chlorophenyl)acetic acid belongs to the broad class of unnatural amino acids, which are not found in the canonical set of twenty proteinogenic amino acids. nih.govresearchgate.net The synthesis and application of such unnatural amino acids have expanded the toolbox of chemists, enabling the creation of novel peptides, peptidomimetics, and other bioactive molecules with tailored properties. researchgate.netnih.gov The introduction of a chlorine atom on the phenyl ring, for instance, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The landscape of chiral amino acids is vast, with researchers continuously developing new synthetic methods to access enantiomerically pure forms. rsc.orgnih.gov These methods range from classical resolutions of racemic mixtures to sophisticated asymmetric syntheses. wikipedia.orgacs.org The demand for specific enantiomers like this compound is driven by their utility as chiral building blocks in the construction of larger, more complex molecules where precise stereochemistry is critical for function. wikipedia.org

Stereochemical Importance and Enantiomeric Focus in Contemporary Chemical and Biological Research

The significance of stereochemistry in drug development cannot be overstated, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. numberanalytics.comnih.govnih.gov One enantiomer may be therapeutically active, while the other could be inactive or even harmful. wikipedia.org Consequently, there is a strong emphasis in contemporary research on the development of enantiopure pharmaceuticals. wikipedia.orgresearchgate.net

The primary driver for the intense research focus on this compound is its role as a key chiral intermediate in the synthesis of the (S)-enantiomer of the antiplatelet agent Clopidogrel. klivon.com The therapeutic activity of Clopidogrel resides solely in its (S)-enantiomer. klivon.com The synthesis of this active form often involves the use of the (R)-amino acid as a starting material, highlighting the critical importance of accessing this specific enantiomer in high purity.

Historical Development and Emerging Research Trajectories for the Compound

The historical development of this compound is intrinsically linked to the broader history of amino acid synthesis and resolution. The Strecker synthesis, discovered in 1850, provides a foundational method for producing racemic α-amino acids from aldehydes. numberanalytics.comwikipedia.org In the case of 2-chlorophenylglycine, this involves the reaction of 2-chlorobenzaldehyde (B119727) with ammonia (B1221849) and cyanide, followed by hydrolysis. rsc.org

The production of the enantiomerically pure (R)-form has historically been achieved through the resolution of the racemic mixture. Classical methods involve the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphor-10-sulfonic acid, followed by fractional crystallization. rsc.orgwikipedia.org More recent and efficient methods include enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. nih.govnih.gov For instance, immobilized penicillin acylase has been used to selectively resolve (R,S)-N-phenylacetyl-2-chlorophenylglycine. nih.govnih.gov

Emerging research trajectories for this compound are largely centered on optimizing its synthesis to meet the demands of the pharmaceutical industry. This includes the development of more efficient and scalable asymmetric syntheses that can directly produce the desired (R)-enantiomer, bypassing the need for resolution of a racemic mixture. acs.orgnih.gov Furthermore, its use as a chiral building block continues to be explored in the synthesis of other novel compounds, although its application in Clopidogrel synthesis remains its most significant contribution to date.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 86169-24-6 | numberanalytics.comwikipedia.orgnih.govnih.gov |

| Molecular Formula | C₈H₈ClNO₂ | wikipedia.orgklivon.comnih.gov |

| Molecular Weight | 185.61 g/mol | wikipedia.orgklivon.comnih.gov |

| Appearance | White to off-white solid | wikipedia.org |

| Melting Point | 182-187 °C | nih.govwikipedia.org |

| Boiling Point | 318.8 °C at 760 mmHg | wikipedia.org |

| Density | 1.392 g/cm³ | wikipedia.org |

Selected Research Findings on the Synthesis and Resolution of 2-Amino-2-(2-chlorophenyl)acetic acid

| Research Focus | Key Findings | Relevant Compounds | Source |

| Strecker Synthesis | A classical method for preparing racemic 2-chlorophenylglycine from 2-chlorobenzaldehyde, ammonia, and a cyanide source. | 2-chlorobenzaldehyde, Racemic 2-Amino-2-(2-chlorophenyl)acetic acid | numberanalytics.comwikipedia.orgrsc.org |

| Chemical Resolution | The racemic mixture can be resolved using chiral resolving agents like D-camphor-10-sulfonic acid to separate the (R) and (S) enantiomers. | D-camphor-10-sulfonic acid, Racemic 2-Amino-2-(2-chlorophenyl)acetic acid | rsc.org |

| Enzymatic Resolution | Immobilized penicillin acylase can be used for the kinetic resolution of N-acylated racemic 2-chlorophenylglycine, providing a route to the enantiopure forms. | (R,S)-N-phenylacetyl-2-chlorophenylglycine, Penicillin acylase | nih.govnih.gov |

| Asymmetric Synthesis | Catalytic asymmetric Strecker reactions using chiral catalysts are being developed to directly synthesize enantioenriched α-amino acids, reducing the need for resolution. | Chiral catalysts, 2-chlorobenzaldehyde | wikipedia.orgnih.gov |

| Application in Pharmaceutical Synthesis | The (R)-enantiomer is a crucial chiral precursor for the synthesis of the (S)-enantiomer of Clopidogrel. | (S)-Clopidogrel | klivon.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363944 | |

| Record name | D-(+)-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86169-24-6 | |

| Record name | D-(+)-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86169-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Enantioselective Synthesis of R 2 Amino 2 2 Chlorophenyl Acetic Acid

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and mild reaction conditions. For the synthesis of chiral amino acids, enzymes such as acylases and nitrilases have proven to be powerful tools.

Penicillin G acylase (PGA) is a well-established biocatalyst for the kinetic resolution of racemic mixtures of N-acylated amino acids. In the context of 2-amino-2-(2-chlorophenyl)acetic acid, the process typically starts with the acylation of the racemic amino acid, for instance, with phenylacetic acid, to form N-phenylacetyl-2-chlorophenylglycine. The subsequent enzymatic hydrolysis is highly enantioselective.

Immobilized Penicillin G acylase from Escherichia coli or other microbial sources demonstrates a strong preference for the (S)-enantiomer of the N-acylated substrate. researchgate.netresearchgate.net This means that the enzyme selectively hydrolyzes the N-acyl group from the (S)-enantiomer, yielding (S)-2-amino-2-(2-chlorophenyl)acetic acid and leaving the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine in the mixture. researchgate.netresearchgate.net The two compounds can then be separated based on their different chemical properties.

While PGA from most sources favors the S-enantiomer, the search for or engineering of enzymes with inverted or altered selectivity is an active area of research. The use of a D-aminoacylase, for example, would be expected to preferentially hydrolyze the N-acylated (R)-amino acid, providing a direct route to the desired product.

Table 1: Representative Data for Penicillin G Acylase-Catalyzed Kinetic Resolution

| Substrate | Enzyme Source | Key Product Obtained Directly | Unreacted Enantiomer | Enantiomeric Purity of Product | Reference |

| N-phenylacetyl-2-chlorophenylglycine | Immobilized Penicillin G Acylase | (S)-2-Amino-2-(2-chlorophenyl)acetic acid | (R)-N-phenylacetyl-2-chlorophenylglycine | >99% ee for (S)-amino acid | researchgate.net |

A key challenge in kinetic resolutions is that the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation and improve the economic feasibility of the process, strategies for the racemization and recycling of the unwanted enantiomer are crucial. In the PGA-catalyzed resolution described above, the recovered (R)-N-phenylacetyl-2-chlorophenylglycine can be subjected to a racemization process. researchgate.netresearchgate.net This racemization can be achieved by heating in the presence of an acid or base, which converts the enantiomerically pure compound back into a racemic mixture of the N-acylated amino acid. google.com This racemic mixture can then be fed back into the enzymatic resolution step, creating a closed-loop process that can theoretically convert all of the starting material into the desired enantiomer.

Alternatively, dynamic kinetic resolution (DKR) combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer. This approach can lead to theoretical yields of the desired enantiomer approaching 100%. For the synthesis of (R)-phenylglycine, a similar amino acid, a dynamic kinetic resolution has been demonstrated by coupling the Strecker synthesis of the aminonitrile with an (R)-specific nitrilase. This process involves the in-situ racemization of the (S)-aminonitrile under alkaline conditions while the (R)-nitrilase selectively hydrolyzes the (R)-aminonitrile to the corresponding (R)-amino acid. A similar strategy could be envisioned for (R)-2-amino-2-(2-chlorophenyl)acetic acid.

The efficiency and stereoselectivity of biocatalytic processes are highly dependent on the reaction conditions and the properties of the enzyme itself. Key parameters that are often optimized include:

Immobilization: Immobilizing the enzyme on a solid support, such as Eupergit C, can significantly enhance its stability and allow for easier separation from the reaction mixture and subsequent reuse. researchgate.net Immobilized enzymes often exhibit improved resistance to changes in temperature and pH.

pH and Temperature: The activity and selectivity of enzymes are highly sensitive to pH and temperature. For instance, the optimal pH for immobilized PGA is often around 8.0, and the optimal temperature can be around 50°C. researchgate.net

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. researchgate.net Therefore, optimizing the substrate loading is crucial for maximizing productivity.

Enzyme Engineering: Modern techniques in protein engineering, such as directed evolution and site-directed mutagenesis, can be employed to improve the properties of biocatalysts. These methods can be used to enhance enzyme activity, improve stability, or even alter enantioselectivity to favor the production of the desired (R)-enantiomer.

Classical and Modern Chemical Synthesis Routes for 2-Amino-2-(2-chlorophenyl)acetic Acid

While biocatalytic methods offer high selectivity, classical chemical synthesis remains a valuable and widely used approach for the production of amino acids.

The Strecker synthesis is a well-established method for the synthesis of α-amino acids. This one-pot, three-component reaction involves the treatment of an aldehyde (in this case, 2-chlorobenzaldehyde) with ammonia (B1221849) and cyanide. The reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion to form an α-aminonitrile, 2-amino-2-(2-chlorophenyl)acetonitrile.

The final step in the Strecker synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under either acidic or basic conditions. Acidic hydrolysis, often using strong acids like hydrochloric acid or sulfuric acid, protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid.

While the classical Strecker synthesis produces a racemic mixture of the amino acid, modern asymmetric variations have been developed. These methods employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the addition of the cyanide to the imine, leading to an enantiomerically enriched α-aminonitrile and, subsequently, the desired enantiomer of the amino acid.

Another common route to α-amino acids involves the hydrolysis of the corresponding α-amino esters. The synthesis can start from the racemic methyl or ethyl ester of 2-amino-2-(2-chlorophenyl)acetic acid. This ester can be prepared through various methods, including the esterification of the racemic amino acid or as part of a multi-step synthesis.

The hydrolysis of the ester to the free carboxylic acid can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This method typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid, in an aqueous solution. The reaction is reversible and is driven to completion by using an excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt of the amino acid, which is then protonated in a separate acidic workup step to give the free amino acid.

To obtain the enantiomerically pure this compound, this hydrolysis step must be preceded by a resolution of the racemic ester. This can be achieved through classical resolution with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, which forms diastereomeric salts that can be separated by crystallization. rug.nl For example, the resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate can be performed using (+)-tartaric acid in a mixture of acetone (B3395972) and methanol (B129727). google.com The less soluble diastereomeric salt precipitates, allowing for the isolation of one enantiomer of the ester, which can then be hydrolyzed to the corresponding enantiomerically pure amino acid.

Table 2: Chemical Synthesis Pathways

| Starting Material | Key Transformation | Reagents and Conditions | Product | Key Feature |

| 2-Chlorobenzaldehyde (B119727), Ammonia, Cyanide | Strecker Synthesis/Nitrile Hydrolysis | 1. Formation of α-aminonitrile 2. Acid/base hydrolysis | Racemic 2-Amino-2-(2-chlorophenyl)acetic acid | Versatile one-pot synthesis of α-amino acids. |

| Racemic Methyl 2-Amino-2-(2-chlorophenyl)acetate | Resolution and Ester Hydrolysis | 1. Resolution with chiral acid (e.g., tartaric acid) 2. Base-catalyzed hydrolysis (saponification) | (R)- or (S)-2-Amino-2-(2-chlorophenyl)acetic acid | Classical method for obtaining enantiomerically pure acids from racemic esters. |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a highly efficient strategy for obtaining enantiomerically enriched compounds, minimizing the need for resolving racemic mixtures. While specific industrial-scale catalytic asymmetric syntheses for this compound are not extensively detailed in publicly available literature, several promising approaches applicable to α-amino acids are under continuous investigation.

One prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido acid or an α-imino ester. This method often employs transition metal catalysts, typically rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. These chiral ligands create a stereochemically defined environment around the metal center, directing the hydrogenation to one face of the substrate, thereby inducing enantioselectivity. For instance, rhodium(I) complexes with chiral bisphosphine ligands have been successfully utilized in the asymmetric hydrogenation of related α,β-unsaturated precursors. acs.org The choice of ligand, solvent, and reaction conditions is critical in achieving high enantiomeric excess (ee).

Enzymatic kinetic resolution offers another powerful tool for the asymmetric synthesis of chiral amino acids. nih.govrsc.org This technique utilizes the high stereoselectivity of enzymes, such as lipases or aminoacylases, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer of a racemic ester of 2-amino-2-(2-chlorophenyl)acetic acid, allowing for the separation of the acylated (S)-ester from the unreacted (R)-ester. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netresearchgate.netacs.org This often involves a combination of an enzyme for the resolution step and a chemical catalyst for the racemization.

Chiral Resolution Techniques for this compound and its Precursors

Chiral resolution remains a widely used and practical approach for obtaining single enantiomers on an industrial scale. This involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation Using Chiral Resolving Agents (e.g., L-(+)-Tartaric Acid, Substituted Amines)

The formation of diastereomeric salts is a classical and effective method for chiral resolution. nih.gov This technique involves reacting the racemic amino acid, which is amphoteric, or its ester derivative (a base) with a chiral resolving agent (an acid). The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A notable example involves the resolution of the methyl ester of racemic 2-amino-2-(2-chlorophenyl)acetic acid using L-(+)-tartaric acid . acs.org In a patented process, a solution of racemic methyl α-amino(2-chlorophenyl)acetate is treated with L-(+)-tartaric acid in a mixture of solvents like methanol and acetone. The less soluble diastereomeric salt, the L-(+)-tartrate of the (R)-amino ester, preferentially crystallizes from the solution. The molar ratio of the amino ester to tartaric acid and the choice of solvent are crucial parameters for achieving high yield and enantiomeric purity. After separation, the desired (R)-amino ester can be liberated from the salt by treatment with a base.

Besides tartaric acid and its derivatives, other chiral resolving agents such as optically active substituted amines or other chiral acids can also be employed. The selection of the resolving agent is often empirical and requires screening to find the optimal pairing that results in well-differentiated diastereomeric salt solubilities. niscpr.res.inresearchgate.netrsc.org

| Resolving Agent | Substrate | Key Findings |

| L-(+)-Tartaric Acid | Racemic methyl 2-amino-2-(2-chlorophenyl)acetate | Forms a less soluble diastereomeric salt with the (R)-enantiomer, enabling separation by crystallization. acs.org |

| Substituted Amines | Racemic acids | Can form diastereomeric salts with differing solubilities, a common strategy in chiral resolution. |

Selective Crystallization and Crystallization-Induced Deracemization

Selective crystallization , also known as preferential crystallization, is applicable to racemic compounds that form conglomerates (a physical mixture of separate enantiopure crystals). If a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, that enantiomer will preferentially crystallize out. This method, while powerful, is limited to the relatively small number of compounds that form conglomerates.

A more advanced and efficient technique is crystallization-induced deracemization (also referred to as crystallization-induced asymmetric transformation). acs.org This process combines the selective crystallization of one enantiomer with the in-situ racemization of the other enantiomer in the solution phase. This dynamic process can theoretically convert the entire racemic mixture into a single solid enantiomer, thereby overcoming the 50% yield limitation of classical resolution. For α-amino acids, racemization can often be achieved by adjusting the pH or by using a racemizing agent. acs.org While specific studies on the crystallization-induced deracemization of this compound are not widely reported, the principle has been successfully applied to other amino acids and is an area of active research. researchgate.netnih.gov

Chromatographic Methods for Enantiomeric Separation and Purification

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical technique to determine the enantiomeric purity of chiral compounds. oup.comnih.govunife.it For preparative separations, larger scale HPLC can be employed to isolate multigram quantities of a single enantiomer. The choice of CSP is critical and is often based on the functional groups present in the molecule being separated. For amino acid derivatives like 2-amino-2-(2-chlorophenyl)acetic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective. unife.it The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation (resolution) between the enantiomer peaks.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent such as methanol or ethanol (B145695). The lower viscosity and higher diffusivity of supercritical fluids can lead to higher efficiency and faster separations compared to HPLC. Preparative SFC is increasingly being adopted in the pharmaceutical industry for the large-scale purification of enantiomers due to its advantages in terms of solvent reduction and productivity.

| Chromatographic Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative isolation of the (R)-enantiomer. |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | A more sustainable and potentially faster method for both analytical and preparative enantioseparation. |

Iii. Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of N-Substituted and Carboxylic Acid Modified Derivatives

Modification of the amino and carboxylic acid groups is a primary strategy for altering the polarity, solubility, and biological interactions of the parent compound. These functional groups are readily accessible for chemical transformation through established synthetic protocols.

The synthesis of derivatives often requires the selective protection of the amino group or the conversion of the carboxylic acid to an ester. These modifications prevent unwanted side reactions and can also serve to alter the molecule's properties.

The primary amino group of (R)-2-amino-2-(2-chlorophenyl)acetic acid can be protected using standard reagents to form carbamates or amides. Common amino-protecting groups, such as tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), are introduced under basic conditions and can be selectively removed later. For instance, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a base like piperidine.

Esterification of the carboxylic acid group is another common modification, often achieved by reacting the acid with an alcohol under acidic conditions or by using an alkyl halide after converting the acid to its carboxylate salt. This transformation neutralizes the negative charge of the carboxylate, increasing the molecule's lipophilicity. For example, reacting the parent amino acid with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like thionyl chloride or a strong acid yields the corresponding methyl or ethyl ester. These esters can be hydrolyzed back to the carboxylic acid if needed. nih.gov

| Modification Type | Reagent/Method | Resulting Functional Group | Purpose/Significance |

|---|---|---|---|

| Amino Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-protected amine (Carbamate) | Protection for further synthesis; increases lipophilicity. |

| Amino Protection | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc-protected amine (Carbamate) | Commonly used in solid-phase peptide synthesis. |

| Carboxylic Acid Esterification | Methanol (MeOH) / Thionyl Chloride (SOCl₂) | Methyl Ester (-COOCH₃) | Increases lipophilicity; acts as a protecting group. google.com |

| Carboxylic Acid Esterification | Ethanol (EtOH) / H₂SO₄ | Ethyl Ester (-COOCH₂CH₃) | Similar to methyl ester, modulates solubility. nih.gov |

The amino and carboxylic acid groups of this compound are ideal for forming amide bonds, which are the cornerstone of peptides and proteins. The carboxylic acid can be activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with a primary or secondary amine to form an amide. acs.org Conversely, the amino group can react with an activated carboxylic acid (like an acid chloride) to yield an amide. hud.ac.uknih.gov

This strategy allows for the creation of dipeptides or larger peptide chains where this compound is one of the building blocks. The formation of a peptide bond involves the coupling of the carboxyl group of one amino acid with the amino group of another, a fundamental reaction in peptide chemistry. This process enables the systematic extension of the molecular structure to explore interactions with biological targets that recognize peptide sequences.

| Reaction Type | Coupling Reagents | Reactant for Amino Group | Reactant for Carboxyl Group |

|---|---|---|---|

| Amide Bond Formation | EDC, DCC, HATU, HOBt | Activated Carboxylic Acid (e.g., Benzoyl Chloride) | Primary/Secondary Amine (e.g., Benzylamine) |

Design and Synthesis of Phenyl Ring-Substituted Analogues

Modifying the substituents on the phenyl ring is a powerful tool for fine-tuning the electronic and steric properties of the molecule. This can significantly impact its binding affinity and pharmacokinetic profile.

The position of the chlorine atom on the phenyl ring has a notable influence on the molecule's properties. Analogues where the chlorine is moved from the ortho (2-position) to the meta (3-position) or para (4-position) have been synthesized and studied. medchemexpress.comnih.govchemicalbook.com The synthesis of these positional isomers often starts from the corresponding substituted benzaldehyde (B42025) or benzyl (B1604629) cyanide. google.com For instance, 4-chlorophenylglycine can be prepared from 4-chlorobenzaldehyde (B46862) via the Bucherer-Bergs reaction, which forms a hydantoin (B18101) intermediate that is subsequently hydrolyzed. google.com

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds have shown that halogen substitution, and its position, can enhance biological activity. nih.gov The change in position alters the dipole moment and the steric profile of the molecule, which can affect how it fits into a binding pocket. Additionally, substituting the chlorine with other halogens (e.g., bromine, fluorine) can further modulate these properties due to differences in electronegativity and atomic radius.

| Compound Name | CAS Number (Racemate) | Position of Chlorine |

|---|---|---|

| 2-Amino-2-(2-chlorophenyl)acetic acid | 141196-64-7 chemicalbook.com | ortho |

| 2-Amino-2-(3-chlorophenyl)acetic acid | 7292-62-8 medchemexpress.com | meta |

| 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 chemicalbook.com | para |

Introducing various functional groups onto the phenyl ring can systematically alter its electronic properties. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase it.

The synthesis of these analogues typically involves multi-step sequences starting from appropriately substituted precursors. For example, nitrated analogues can be synthesized and the nitro group can subsequently be reduced to an amino group using reagents like iron powder in acetic acid. nih.gov The introduction of these groups can influence the pKa of the amino and carboxylic acid moieties and affect the molecule's ability to participate in hydrogen bonding or π-stacking interactions, which are often crucial for biological activity.

Integration of this compound into Complex Molecular Architectures

The this compound scaffold serves as a valuable chiral building block for the synthesis of more complex and larger molecules. Its bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into diverse heterocyclic systems or as a fragment in larger bioactive compounds.

For example, this amino acid is a known impurity and synthetic precursor related to the antiplatelet agent Clopidogrel, where the core structure is linked to a thiophene (B33073) moiety. chemicea.comlgcstandards.com In other examples, the scaffold has been integrated into larger systems containing piperazine (B1678402) rings, which are common in medicinal chemistry. acs.org The synthesis of such complex molecules often involves multi-step pathways where the amino acid is introduced via amide bond formation or other coupling reactions. These strategies demonstrate the utility of this compound as a versatile starting material for creating novel and elaborate chemical structures.

| Complex Molecule Type/Name | Key Structural Feature | Significance |

|---|---|---|

| Clopidogrel Related Compounds | Integration with a thiophene ring system. chemicea.com | Demonstrates use as a building block in pharmaceutical chemistry. |

| Piperazine Conjugates | Linkage to a piperazine heterocycle. acs.org | Creation of larger structures with potential for diverse biological activities. |

| Coumarinyl Amides | Amide linkage to a 7-amino-4-methylcoumarin (B1665955) core. nih.gov | Synthesis of hybrid molecules combining features of amino acids and coumarins. |

Synthesis of Sulfonamide Conjugates and Related Structures

The reaction of the primary amino group in this compound with various sulfonyl chlorides provides a direct route to sulfonamide conjugates. This class of compounds is of significant interest in medicinal chemistry due to the established therapeutic applications of sulfonamides, including their use as antimicrobial and anticancer agents. cihanuniversity.edu.iq

The general synthesis involves the nucleophilic attack of the amino group of this compound on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in a basic medium, such as an aqueous solution of sodium hydroxide (B78521), to deprotonate the amino acid and facilitate the reaction. cihanuniversity.edu.iq Subsequent acidification of the reaction mixture precipitates the final sulfonamide product. cihanuniversity.edu.iq A variety of arylsulfonyl chlorides can be employed to generate a library of derivatives with diverse substituents.

For instance, reacting this compound with 4-acetamidobenzenesulfonyl chloride under basic conditions would yield the corresponding N-sulfonylated derivative. cihanuniversity.edu.iq The progress of the reaction can be monitored by maintaining the pH of the mixture between 8 and 10. cihanuniversity.edu.iq The resulting sulfonamide conjugates combine the structural features of both the parent amino acid and the appended sulfonyl moiety, offering a strategy for modulating biological activity.

Table 1: General Synthesis of Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Solvent/Base | Key Conditions | Product Class |

|---|---|---|---|---|

| This compound | Arylsulfonyl Chloride (e.g., 4-acetamidobenzenesulfonyl chloride) | Aqueous NaOH | pH maintained at 8-10, followed by acidification to pH 2-3 | (R)-2-(Arylsulfonamido)-2-(2-chlorophenyl)acetic acid |

Formation of Mannich Bases and Heterocyclic Systems

The primary amine of this compound is a suitable component for the Mannich reaction, a three-component condensation that forms a C-C bond and is fundamental in constructing nitrogen-containing compounds. researchgate.netacademicjournals.org This reaction typically involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an active hydrogen atom (a C-H, N-H, O-H, or S-H bond). researchgate.netnih.gov The product, known as a Mannich base, is often a beta-amino carbonyl compound. nih.gov

In a typical scenario, the reaction of this compound with formaldehyde (B43269) and an appropriate carbonyl compound (like acetophenone (B1666503) or isatin (B1672199) derivatives) would yield a complex Mannich base. nih.govgijash.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which then reacts with the enol form of the carbonyl compound. gijash.com This strategy allows for the introduction of an aminoalkyl chain, a common motif in many pharmacologically active molecules. nih.gov

Furthermore, the bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex heterocyclic systems. Amino acids are widely used as precursors for building fused heterocyclic structures like quinazolinones. nih.gov For example, the amino acid can first be condensed with a molecule like methyl anthranilate, and the resulting amide can then be treated with hydrazine (B178648) hydrate (B1144303) to form a 3-aminoquinazolinone derivative. This intermediate serves as a versatile scaffold. Subsequent condensation with various aldehydes can lead to the formation of larger fused systems, such as triazepinoquinazolinones, through a sequence of Schiff base formation and intramolecular cyclization. nih.gov

Table 2: Representative Mannich Reaction Components

| Amine Component | Aldehyde Component | Active Hydrogen Component | Resulting Product Type |

|---|---|---|---|

| This compound | Formaldehyde | Ketone (e.g., Acetophenone) | Beta-amino ketone derivative |

Precursor Role in the Synthesis of Biologically Active Heterocycles (e.g., Acridine Analogues)

This compound can serve as a key building block in the synthesis of acridine-based compounds. Acridine derivatives are a well-established class of compounds known for their ability to intercalate into DNA and inhibit enzymes like topoisomerase, leading to significant interest in them as anticancer agents. nih.gov

Table 3: Synthesis of 9-Acridinyl Amino Acid Derivatives

| Step | Reactants | Key Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 9-Chloroacridine, Phenol, Base | Reflux | 9-Phenoxyacridine |

| 2 | 9-Phenoxyacridine, this compound | Reflux | 9-(((R)-1-carboxy-1-(2-chlorophenyl)methyl)amino)acridine |

Iv. Investigations into the Biological Activity and Molecular Mechanisms of R 2 Amino 2 2 Chlorophenyl Acetic Acid and Its Derivatives

Neuropharmacological Research and Enzyme Modulation

The central nervous system (CNS) presents a primary target for therapeutic intervention in a host of disorders. Research into derivatives of (R)-2-amino-2-(2-chlorophenyl)acetic acid has included studies on their potential to modulate key enzymes involved in neurotransmission, particularly those implicated in neurodegenerative diseases like Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse. libretexts.orgvt.edu The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which are depleted in patients. nih.gov

While direct studies on this compound are limited, research on structurally related derivatives has shown varied potential as cholinesterase inhibitors. For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BuChE, with IC₅₀ values ranging from 27.0–106.8 μM and 58.0–277.5 μM, respectively. mdpi.com In another study, newly designed 2-benzoylhydrazine-1-carboxamides also showed dual inhibition, with IC₅₀ values starting from 44 µM for AChE and 22 µM for BuChE. mdpi.com Furthermore, certain uracil (B121893) derivatives have been identified as potent inhibitors, with one compound showing an IC₅₀ of 0.088 µM against AChE and 0.137 µM against BuChE. nih.gov These findings highlight that the broader structural class to which this compound belongs is of significant interest in the search for new cholinesterase inhibitors.

| Compound Series | Target Enzyme | Reported IC₅₀ Values | Source |

|---|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | 58.0–277.5 μM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | AChE | from 44 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BuChE | from 22 µM | mdpi.com |

| Uracil Derivative (Compound 4) | AChE | 0.088 µM | nih.gov |

| Uracil Derivative (Compound 4) | BuChE | 0.137 µM | nih.gov |

| G801-0274 Derivative (Compound 8i) | AChE | 0.39 µM | mdpi.com |

| G801-0274 Derivative (Compound 8i) | BuChE | 0.28 µM | mdpi.com |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of enzyme inhibitors. In studies of cholinesterase inhibitors, the nature and position of substituents on the aromatic ring, as well as the characteristics of linker chains, significantly influence inhibitory activity.

For hydrazine-1-carboxamide derivatives, it was found that most were preferential AChE inhibitors. mdpi.com The selectivity was influenced by the substitution pattern on the benzohydrazide (B10538) moiety; for example, derivatives of 2- and 3-bromobenzohydrazide were among the most selective AChE inhibitors. mdpi.com In contrast, some N-tridecyl derivatives of 4-bromo- and 4-nitrobenzohydrazide (B182513) inhibited BuChE more strongly than AChE. mdpi.com This suggests that both the electronic properties and the position of the substituent are key determinants of selectivity.

The difference in the active sites of AChE and BuChE—the latter having a larger and more accessible gorge due to the replacement of two bulky phenylalanine residues with smaller valine and leucine (B10760876) residues—allows BuChE to accommodate a wider variety of chemical structures. nih.gov This structural difference is a key factor in designing selective inhibitors. Molecular docking studies on uracil derivatives have shown that their inhibitory mechanism involves obstructing the entrance to the active site of the cholinesterases. nih.gov

Beyond direct enzyme inhibition, derivatives of amino acids can interact with various components of neurotransmitter pathways. Amino acids and their derivatives can influence the secretion of hormones, act as fuel during exercise, and affect mental performance. medchemexpress.commedchemexpress.com

The primary neurotransmitter systems in the brain include the cholinergic, glutamatergic, and GABAergic systems. libretexts.orgvt.edu Acetylcholine acts on both ionotropic nicotinic receptors and metabotropic muscarinic receptors to mediate fast and slow synaptic transmission, respectively. tmc.edunih.gov Glutamate (B1630785) is the main excitatory neurotransmitter, acting on AMPA, NMDA, and kainate receptors, while GABA and glycine (B1666218) are the primary inhibitory neurotransmitters. libretexts.orgvt.edu

Research on L-2-chloropropionic acid, a neurotoxin with some structural similarity to the title compound, demonstrated that its administration led to a significant reduction in cerebellar aspartate and glutamate concentrations. nih.gov It also caused a decrease in the density of NMDA and kainate receptors in the cerebellar cortex. nih.gov Such studies indicate that small chlorinated molecules can have profound effects on amino acid neurotransmitter systems and their receptors, suggesting a potential, yet unexplored, area of investigation for derivatives of this compound.

Antimicrobial and Antifungal Efficacy Assessments

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Investigations have been carried out on heterocyclic compounds derived from or structurally related to chlorophenyl-containing amino acids to assess their efficacy against a range of bacterial and fungal pathogens.

Derivatives incorporating a chlorophenyl group have been synthesized and tested for their antibacterial properties. In one study, a series of quinoxaline-based compounds were evaluated, with several derivatives showing good to moderate activity against Staphylococcus aureus and Escherichia coli. nih.gov Specifically, compounds 5m–5p in the study displayed Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL against S. aureus and 8–32 μg/mL against E. coli. nih.gov The mechanism of action for the most potent compound, 5p, was found to be the disruption of bacterial cell membrane integrity. nih.gov

Similarly, a series of 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles were synthesized and showed moderate activity against various Gram-positive and Gram-negative bacteria. psu.edu The introduction of a primary or secondary amino group has been noted as a key factor in influencing the antibacterial potency and spectrum of such derivatives. nih.gov

| Compound Series | Bacterial Pathogen | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| Quinoxaline Derivatives (5m-5p) | Staphylococcus aureus | 4–16 | nih.gov |

| Escherichia coli | 4–32 | nih.gov | |

| Imidazo[1,2-a]pyridine Derivatives (4a-4l) | Gram +ve & Gram -ve Bacteria | Moderate Activity at 50 µg/mL | psu.edu |

Candida albicans is a major fungal pathogen, and infections are becoming increasingly difficult to treat due to resistance. nih.gov Research into new antifungal agents has included molecules structurally related to this compound.

For example, 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant C. albicans. nih.gov Two compounds from this series exhibited a MIC of 70 µg/mL and demonstrated a synergistic effect when combined with fluconazole. nih.gov In another study, a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, displayed potent anti-Candida activity, with MICs for most clinical C. albicans isolates ranging from 0.00195 to 0.0078 μg/mL. nih.gov Furthermore, 2-chloro-N-phenylacetamide was found to inhibit fluconazole-resistant strains of C. albicans with MIC values between 128 to 256 µg/mL and was also effective at disrupting biofilms. researchgate.net These studies underscore the potential of chlorinated phenyl derivatives as a source of new antifungal therapies.

| Compound/Derivative Series | Reported MIC (μg/mL) | Source |

|---|---|---|

| 2-Aminobenzoic Acid Derivatives (Compounds 1 & 2) | 70 | nih.gov |

| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | 0.00195–0.0078 (for most clinical isolates) | nih.gov |

| 2-Chloro-N-phenylacetamide | 128–256 | researchgate.net |

| Imidazo[1,2-a]pyridine Derivatives (4a-4l) | Moderate Activity at 50 µg/mL | psu.edu |

Broader Enzyme Inhibition Profiles and Biochemical Interactions

As an analogue of natural amino acids, this compound and its derivatives have the potential to interact with a wide array of enzymes, particularly those involved in amino acid metabolism.

Competitive inhibition occurs when a molecule structurally similar to an enzyme's natural substrate binds to the active site, preventing the substrate from binding. Synthetic amino acid derivatives are well-positioned to act as such inhibitors. Research has shown that certain synthetic amino acid derivatives can act as competitive inhibitors of digestive enzymes like α-glucosidase and pancreatic α-amylase, which are involved in carbohydrate metabolism. mdpi.com

More directly, enzymes involved in amino acid metabolism are potential targets. For example, azasugar derivatives synthesized from 2-chlorophenyl glycine have been shown to inhibit β-glucosidase and β-galactosidase. researchgate.net Furthermore, the broad field of cancer immunotherapy is actively exploring the targeting of amino acid-metabolizing enzymes within the tumor microenvironment, such as glutaminase (B10826351) (GLS1) and indoleamine 2,3-dioxygenase (IDO1), with competitive inhibitors to disrupt tumor growth. nih.gov The enzyme Acylase I, which is used in the industrial resolution of racemic amino acids, demonstrates a clear interaction with N-acyl derivatives of compounds like 2-chlorophenylglycine, highlighting the potential for enzyme binding. researchgate.netharvard.edu

Given its structure as an unnatural amino acid, this compound could plausibly act as a competitive inhibitor for various transaminases, decarboxylases, or ligases that normally process natural amino acids like phenylalanine or tyrosine.

Table 3: Examples of Enzyme Inhibition by Amino Acid Derivatives

| Enzyme(s) | Inhibitor Class / Example | Type of Inhibition | Biological Context | Reference(s) |

| α-Glucosidase, α-Amylase | Synthetic Amino Acid Derivatives (PPC series) | Competitive / Mixed | Metabolic disorders (e.g., diabetes) | mdpi.com |

| β-Glucosidase, β-Galactosidase | Azasugar derivatives from 2-chlorophenyl glycine | Not specified | General enzyme inhibition study | researchgate.net |

| Glutaminase (GLS1), IDO1, Arginase (ARG1) | Various small molecule inhibitors | Competitive | Cancer Immunotherapy | nih.gov |

| Acetylcholinesterase (AChE), α-Glucosidase | Azinane-triazole derivatives | Not specified | Neurological & Metabolic Disorders | nih.gov |

The biological interactions of a molecule like this compound are not limited to direct enzyme inhibition. Its structural features suggest potential interactions with other systems.

As a derivative of phenylglycine, it shares a core structure with precursors to neurotransmitters. Research on the related 4-chlorophenylglycine suggests it may act on neurotransmitter pathways. Furthermore, the metabolism of key amino acids like tryptophan and arginine is deeply integrated into the regulation of the immune system. frontiersin.org Catabolizing enzymes for these amino acids can create an immunosuppressive microenvironment, and molecules that interfere with these pathways could have immunomodulatory effects.

Additionally, some amino acid derivatives have been found to interact with transport systems. For example, a chlorinated amino acetic acid ionic liquid was shown to influence the transport and accumulation of the heavy metal cadmium in rice seedlings, indicating an interaction with mineral transport pathways. nih.gov Finally, (S)-2-amino-2-(2-chlorophenyl)acetic acid methyl ester is a known chiral intermediate in the synthesis of the antiplatelet drug clopidogrel, which acts by irreversibly inhibiting the P2Y12 ADP receptor on platelets. patsnap.com While this does not mean the parent acid has the same activity, it places the molecule within a pharmacologically relevant structural family.

V. Advanced Characterization and Analytical Methodologies for Purity and Stereochemical Integrity

Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide fundamental information regarding the molecular structure and connectivity of (R)-2-Amino-2-(2-chlorophenyl)acetic acid.

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the verification of the key structural features, including the substituted aromatic ring and the amino acid backbone.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The aromatic protons on the 2-chlorophenyl group typically appear as a complex multiplet in the downfield region (approximately 7.3-7.6 ppm). The single proton on the alpha-carbon (the chiral center) is a key diagnostic signal, often appearing as a singlet or a narrowly split multiplet around 5.0-5.5 ppm, with its exact chemical shift and multiplicity being solvent-dependent. The protons of the amine and carboxylic acid groups are typically broad and their chemical shifts are highly dependent on the solvent, pH, and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (typically >170 ppm). The carbons of the 2-chlorophenyl ring produce a set of signals in the aromatic region (125-140 ppm), with the carbon atom bearing the chlorine atom (C2') showing a characteristic shift. The alpha-carbon, being attached to both the nitrogen and the phenyl ring, resonates at approximately 55-65 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons on the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. While specific experimental data is not publicly available, the expected correlations are foundational to its structural confirmation.

Table 1: Expected NMR Chemical Shifts for this compound Note: Values are estimations based on related structures and are highly solvent-dependent.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| α-H | ¹H | 5.0 - 5.5 | Methine proton at the chiral center |

| Aromatic H | ¹H | 7.3 - 7.6 | Protons on the chlorophenyl ring |

| -NH₂ | ¹H | Broad, variable | Amine protons |

| -COOH | ¹H | Broad, variable (>10) | Carboxylic acid proton |

| C=O | ¹³C | >170 | Carbonyl carbon |

| Aromatic C | ¹³C | 125 - 140 | Carbons of the chlorophenyl ring |

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of the compound is C₈H₈ClNO₂, yielding a molecular weight of approximately 185.61 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, such as the monoisotopic mass of 185.0244 g/mol . lgcstandards.com

Under typical electrospray ionization (ESI) conditions in positive mode, the compound will be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 186. The fragmentation of this ion in tandem MS (MS/MS) experiments is predictable based on the known behavior of amino acids. nih.gov Key fragmentation pathways include:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

Decarboxylation ([M+H - COOH]⁺ or [M+H - 45]⁺): Loss of the entire carboxylic acid group.

Combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺): This is a characteristic fragmentation pattern for many α-amino acids, including the structurally similar phenylalanine. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M+H]⁺ | 186.0 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 168.0 | Loss of water from the carboxylic acid |

| [M+H - COOH]⁺ | 141.0 | Loss of the carboxyl group (decarboxylation) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for determining the purity and, critically, the enantiomeric excess (e.e.) of chiral compounds like this compound.

Chiral HPLC is the most widely used technique for separating enantiomers and determining the optical purity of the target compound. google.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. phenomenex.comchromatographyonline.com

For underivatized amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective. sigmaaldrich.com Polysaccharide-based CSPs are also a common choice. phenomenex.com The development of a successful method involves screening various CSPs and mobile phase conditions (normal phase, reversed-phase, or polar organic) to achieve baseline separation of the (R)- and (S)-enantiomers. chromatographyonline.com A patent for 2-chlorophenylglycine derivatives describes using an HPLC-CSP technique to confirm enantiomeric purity following a classical resolution step. google.com In a typical reversed-phase method, a C18 column might be used with a chiral additive in the mobile phase, or more commonly, a dedicated chiral column is used.

Table 3: Representative Chiral HPLC Method Parameters for Phenylglycine Enantiomers

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Effective for direct separation of underivatized amino acids. sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.1% TFA) | Common reversed-phase conditions for amino acids. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 or 254 nm | The phenyl ring provides strong chromophoric activity. |

| Expected Result | Baseline separation of (R) and (S) enantiomers | Allows for quantification of enantiomeric excess (e.e.). |

Gas chromatography can also be used for enantiomeric separation, offering very high resolution. uni-muenchen.de However, due to the low volatility and polar nature of amino acids, derivatization is almost always required prior to analysis. uni-muenchen.de A common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) to reduce polarity and increase volatility.

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to further decrease polarity and prevent unwanted interactions with the column.

The resulting volatile diastereomers are then injected onto a GC equipped with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The different interactions between the derivatized enantiomers and the chiral phase allow for their separation and quantification.

Table 4: General Protocol for Chiral GC Analysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | Esterification of -COOH group, followed by acylation of -NH₂ group. | Increase volatility and thermal stability for GC analysis. |

| 2. Injection | Inject derivatized sample into GC. | Introduce sample to the analytical column. |

| 3. Separation | GC with a chiral capillary column (e.g., derivatized β-cyclodextrin). | Separate the derivatized (R) and (S) enantiomers. |

| 4. Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Detect and quantify the separated enantiomers. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a chiral molecule, including its absolute configuration (R or S). This technique provides unambiguous proof of stereochemistry. For the related enantiomer, (S)-2-amino-2-(2-chlorophenyl)acetic acid, X-ray diffraction analysis has confirmed the (S) configuration at the alpha-carbon. This analysis also revealed that in the solid state, the molecule exists as a zwitterionic tetramer, a structure stabilized by a network of intermolecular hydrogen bonds. By definition, the (R)-enantiomer is the non-superimposable mirror image of this structure. This powerful technique not only confirms the stereochemistry but also provides precise data on bond lengths, bond angles, and the conformational arrangement of the molecule within the crystal lattice.

Polarimetry and Circular Dichroism (CD) Spectroscopy for Optical Activity Characterization

The presence of a single stereocenter at the alpha-carbon imparts optical activity to this compound, meaning it has the ability to rotate the plane of plane-polarized light. This property is a cornerstone for its characterization and is quantitatively measured using polarimetry and qualitatively analyzed by circular dichroism spectroscopy.

Polarimetry: Determining Specific Rotation

Polarimetry directly measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined experimental conditions (temperature, wavelength, solvent, and concentration). For this compound, the specific rotation is a critical parameter for its identification and for the determination of its enantiomeric excess (ee) in a sample.

A search of available scientific literature and chemical databases did not yield a specific value for the optical rotation of this compound. However, it is established that the (R)- and (S)-enantiomers will have equal but opposite rotations. For instance, if the (S)-enantiomer has a positive rotation (dextrorotatory, (+)), the (R)-enantiomer will exhibit a negative rotation (levorotatory, (-)) of the same magnitude under identical conditions. A patent related to the synthesis of 2-chlorophenylglycine derivatives mentions that enantioselectivity was determined by optical rotation, but specific data for the (R)-enantiomer was not provided. google.com

The determination of enantiomeric purity by polarimetry relies on the principle that the observed rotation of a mixture is a weighted average of the rotations of the pure enantiomers. The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While specific values are not publicly available in the reviewed literature, the data for a pure sample of this compound would be presented in a format similar to the hypothetical table below.

| Parameter | Value |

| Specific Rotation [α] | Not available in literature |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | Typically 20 or 25 °C |

| Concentration (c) | g/100 mL |

| Solvent | e.g., Methanol (B129727), Water |

Circular Dichroism (CD) Spectroscopy: Probing Stereochemical Integrity

Circular dichroism (CD) spectroscopy is a powerful technique that provides information about the three-dimensional structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. For a chiral molecule like this compound, the CD spectrum is a unique fingerprint of its absolute configuration.

The chromophores within the molecule, such as the phenyl ring and the carboxyl group, will give rise to characteristic CD signals. The sign and magnitude of these signals, known as Cotton effects, are highly sensitive to the spatial arrangement of the atoms around the chiral center. Therefore, the CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer.

A hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis is presented below.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| λ₁ | Positive or Negative Value |

| λ₂ | Positive or Negative Value |

| λ₃ | Positive or Negative Value |

The absence of a CD signal would indicate a racemic mixture, where the equal and opposite signals of the two enantiomers cancel each other out.

Vi. Future Research Directions and Advanced Applications in Chemical and Biomedical Sciences

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of (R)-2-Amino-2-(2-chlorophenyl)acetic acid from a laboratory curiosity to a widely applicable building block hinges on the development of efficient and environmentally benign synthetic methodologies. Traditional methods, such as the Strecker synthesis, often involve multiple steps, harsh reagents like sodium cyanide, and challenging purification processes. google.com A typical synthesis starts from 2-chlorobenzaldehyde (B119727) and proceeds through an aminonitrile intermediate which is then hydrolyzed. google.com Future research must prioritize green chemistry principles to improve this process.

Key areas for development include:

Biocatalysis: The use of enzymes, such as transaminases or hydrolases, could offer highly stereoselective routes, eliminating the need for chiral resolution steps like the use of D-camphor sulfonic acid. google.com This approach promises reactions under mild conditions (neutral pH, room temperature) in aqueous media, significantly reducing the environmental footprint.

Asymmetric Catalysis: Developing novel chiral catalysts for the asymmetric synthesis of this compound can provide high enantiomeric purity without the need for biological systems.

Process Intensification: Exploring continuous flow reactors instead of batch processing can lead to better control over reaction parameters, improved safety, and higher throughput. google.com

The table below contrasts a conventional synthesis approach with a potential sustainable alternative.

| Feature | Conventional Synthetic Route (e.g., Strecker-based) | Proposed Sustainable Route (e.g., Biocatalytic) |

| Starting Materials | 2-Chlorobenzaldehyde, Ammonium derivative, Cyanide source google.com | 2-Chloro-α-keto acid or a related precursor |

| Key Transformation | Formation and hydrolysis of an α-aminonitrile google.com | Enzyme-catalyzed asymmetric amination |

| Stereoselectivity | Often produces a racemic mixture requiring resolution google.com | High enantioselectivity (>99% ee) in a single step |

| Reaction Conditions | Elevated temperatures and pressures, use of strong acids/bases google.com | Mild physiological conditions (ambient temp, neutral pH) |

| Solvents | Organic solvents (e.g., methanol) google.com | Aqueous buffer systems |

| Waste Generation | Stoichiometric amounts of cyanide and other toxic byproducts | Minimal waste, biodegradable components |

Rational Drug Design and Optimization of Biologically Active Analogues Based on In-depth SAR Studies

This compound serves as an excellent starting point for rational drug design. By systematically modifying its structure and observing the effects on biological activity—a process known as Structure-Activity Relationship (SAR) studies—novel therapeutic agents can be developed. Research on analogous structures demonstrates that even minor modifications can lead to significant changes in activity. For instance, studies on other substituted phenylacetic acid derivatives have been conducted to create compounds with potential antimicrobial and anticancer properties. cyberleninka.ru

Future SAR studies should focus on modifications at three key positions:

The Phenyl Ring: Introducing or altering substituents on the chlorophenyl ring can modulate electronic properties, lipophilicity, and steric interactions with biological targets.

The Carboxylic Acid: Conversion to esters, amides, or bioisosteres can improve pharmacokinetic properties such as cell permeability and metabolic stability. Research on related compounds has shown that converting a carboxylic acid to a glycine (B1666218) ester can enhance water solubility and cytotoxicity. nih.gov

The following table outlines potential design strategies for generating novel analogues.

| Modification Site | Proposed Chemical Change | Rationale / Potential Impact |

| Phenyl Ring | Add a second substituent (e.g., -OH, -OCH3, -F) | Modulate binding affinity and specificity; alter metabolic stability. |

| Amino Group | Convert to sulfonamide or other amide derivatives | Introduce new interaction points; explore different target classes. |

| Carboxylic Acid | Esterification or amidation with various groups | Improve prodrug potential, enhance cell penetration, and modulate solubility. nih.gov |

| α-Carbon | Introduction of a methyl group | Restrict conformational flexibility to lock in a bioactive conformation. |

Advanced In Vitro and In Vivo Pharmacological and Toxicological Profiling

A comprehensive understanding of the biological effects of this compound and its future analogues is critical. This requires a tiered approach to pharmacological and toxicological evaluation. While general amino acid derivatives are known to influence metabolic pathways and hormone secretion, specific data for this compound is lacking. medchemexpress.commedchemexpress.com

In Vitro Profiling: Initial screening should involve a broad panel of assays to identify potential biological activities. This includes:

Cytotoxicity Screening: Assessing the effect on various human cancer cell lines (e.g., breast cancer MCF-7) and normal cell lines to determine potency and selectivity. cyberleninka.ru

Enzyme Inhibition Assays: Testing against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes.

Receptor Binding Assays: Evaluating affinity for various receptors, particularly those within the central nervous system, given its structural similarity to neurotransmitters.

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.

In Vivo Profiling: Promising candidates from in vitro studies must be advanced to in vivo models to assess their effects in a complex biological system. These studies should determine:

Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME).

Efficacy: Testing in relevant animal models of disease (e.g., tumor xenograft models for anticancer candidates).

Toxicology: A preliminary assessment of potential adverse effects and determination of a maximum tolerated dose.

| Profiling Stage | Key Questions to Address | Example Assays / Models |

| Primary In Vitro | Does it have cytotoxic or antimicrobial activity? | MTT assay on cancer cell lines cyberleninka.ru; Broth microdilution for MIC determination. |

| Secondary In Vitro | What is the specific molecular target? | Kinase activity assays; receptor binding studies. |

| In Vivo PK/PD | Is it bioavailable? Does it reach the target tissue? | Blood concentration analysis over time in rodents. |

| In Vivo Efficacy | Does it work in a living organism? | Tumor growth inhibition in a mouse xenograft model. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The structural novelty of this compound suggests it may interact with biological targets beyond those expected for simple amino acids. A key future direction is the unbiased exploration for novel therapeutic applications. Its role as a derivative of glycine, a neurotransmitter, suggests potential applications in neuroscience. medchemexpress.com Furthermore, the incorporation of a halogenated phenyl ring is a common feature in many active pharmaceutical ingredients.

Strategies for discovering novel targets and applications include:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets to identify unexpected interactions.

Chemoproteomics: Using chemical probes derived from the parent compound to "fish" for binding partners in cell lysates, thereby identifying novel protein targets.

Phenotypic Screening: Observing the effects of the compound on cell behavior (e.g., morphology, migration, differentiation) without a preconceived target, which can reveal unexpected therapeutic potential. For example, some compounds are found to target microtubules, a key component in cell division, leading to anticancer effects. nih.gov

Application of Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Predictive Design

Computational tools are indispensable for accelerating research and reducing the experimental burden associated with the aforementioned research directions. By modeling this compound and its interactions at an atomic level, researchers can gain insights that guide synthesis and testing.

Key computational applications include:

Molecular Docking: Simulating the binding of the compound and its designed analogues into the active sites of known or hypothesized protein targets to predict binding affinity and orientation.

Quantum Mechanics (QM): Modeling reaction pathways to optimize synthetic conditions and understand enzymatic mechanisms.

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time to assess the stability of their interaction and understand conformational changes.

Pharmacokinetic (ADME) Prediction: Using software, such as the SwissADME platform, to predict properties like solubility, lipophilicity, and potential for oral bioavailability early in the design phase, helping to prioritize which analogues to synthesize. cyberleninka.ru

| Computational Technique | Application in Research | Objective |

| Molecular Docking | Virtual screening against protein target libraries. | Identify potential biological targets and prioritize lead compounds. |

| QSAR | Building models that correlate chemical structure with activity. | Predict the activity of unsynthesized analogues. |

| ADME Prediction | In silico evaluation of pharmacokinetic properties. cyberleninka.ru | Prioritize compounds with favorable drug-like properties. |

| MD Simulations | Analyzing the stability of a ligand-protein complex. | Understand the dynamics and thermodynamics of binding. |

Q & A

Q. What are the standard synthetic routes for (R)-2-Amino-2-(2-chlorophenyl)acetic acid, and how can purity be optimized?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common method is the enzymatic resolution of racemic mixtures using acylases or lipases to isolate the (R)-enantiomer. Purity optimization requires rigorous chromatographic purification (e.g., preparative HPLC) and recrystallization in polar solvents like ethanol/water mixtures . Key parameters include reaction temperature (maintained below 25°C to prevent racemization) and pH control (neutral to slightly acidic conditions) during workup.

Q. How can the structural identity and enantiomeric purity of this compound be confirmed?

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers; retention times are compared against standards .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar analogs (e.g., (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride) .

- NMR spectroscopy : H and C NMR in DMSO-d6 verify aromatic proton environments and chiral center integrity .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Solubility is highest in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH 4–5. Stability tests indicate degradation <5% over 6 months when stored at –20°C under inert atmosphere. Avoid prolonged exposure to light or alkaline conditions (pH >8) to prevent racemization .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring (e.g., chloro vs. methyl groups) influence biological activity?

Comparative studies of analogs (Table 1) reveal that electron-withdrawing groups (e.g., Cl at the ortho position) enhance binding affinity to enzymes like indoleamine 2,3-dioxygenase (IDO) by 20–30% compared to methyl-substituted derivatives. Steric effects from ortho-substituents also reduce off-target interactions .

Table 1: Activity of Structural Analogs

| Compound | Substitution | IDO IC50 (μM) | Reference |

|---|---|---|---|

| (R)-2-Amino-2-(2-Cl-phenyl)acetic acid | ortho-Cl | 0.45 | |

| (S)-2-Amino-2-(3-Cl-4-Me-phenyl)acetic acid | meta-Cl, para-Me | 1.20 |

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Low-temperature activation : Use coupling reagents like HATU at 0–4°C to minimize thermal racemization.

- Steric hindrance : Incorporate bulky protecting groups (e.g., Fmoc) on the amino moiety to stabilize the chiral center.

- Monitoring : Track enantiomeric excess (EE) via circular dichroism (CD) at 220 nm after each synthetic step .

Q. How can contradictory data on enzymatic inhibition (e.g., IDO vs. TDO) be resolved?

Contradictions arise from assay conditions (e.g., substrate concentration, redox state). Standardize assays using:

- IDO : Recombinant human enzyme, 50 μM L-tryptophan, 10 mM ascorbate, and 100 μg/mL catalase .

- TDO : Purified rat liver enzyme with 200 μM substrate. Cross-validate with siRNA knockdown models to confirm target specificity .

Q. What computational methods predict the binding modes of this compound to therapeutic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: 4PK5 for IDO) identify key interactions:

- Hydrogen bonding between the carboxylate and heme-bound oxygen.

- Hydrophobic contacts with the 2-chlorophenyl group and Phe-226 residue .

Methodological Considerations

Q. How to design a stability-indicating assay for forced degradation studies?